molecular formula C8H10N2O2 B1396238 2-(Oxetan-3-yloxy)pyridin-3-amine CAS No. 1349718-81-5

2-(Oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B1396238
CAS No.: 1349718-81-5
M. Wt: 166.18 g/mol
InChI Key: RMQCPISTCFMDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Oxetan-3-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H10N2O2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2 .


Chemical Reactions Analysis

Oxetanes, such as “this compound”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 166.18 g/mol . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Macrocycle Ligands

The compound has been utilized as a starting point for synthesizing oxa-aza macrocyclic ligands, which offer a wide range of coordination possibilities due to their different pendant arms. These ligands and their coordination compounds are essential for studying metal-ion interactions and can be used in catalysis and material sciences (Lodeiro et al., 2004).

Catalysis in Polymer Synthesis

This compound plays a critical role in the synthesis of diverse polymerizable molecules. The [2 + 2 + 2] cycloaddition reactions involving this compound yield various monomers with unique core structures, crucial for developing new polymers with potential applications in different industries, like packaging, automotive, or healthcare (Watanabe et al., 2010).

Oxyfunctionalization in Chemical Industry

The compound is integral in the oxyfunctionalization of pyridine derivatives using specific whole cells. This process is vital for producing hydroxylated pyridines, significant intermediates for synthesizing pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).

Antibacterial Compound Synthesis

This compound has been used as a precursor in synthesizing amide derivatives, which show potential antibacterial activity. Such applications are crucial in developing new antibiotics and understanding the interactions at the molecular level (Reddy & Prasad, 2021).

Safety and Hazards

The safety data sheet for “2-(Oxetan-3-yloxy)pyridin-3-amine” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Oxetanes, such as “2-(Oxetan-3-yloxy)pyridin-3-amine”, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences . Future research will likely continue to explore the synthesis and reactivity of oxetanes, as well as their relevance to medicinal chemistry programs .

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQCPISTCFMDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-81-5
Record name 2-(oxetan-3-yloxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxetan-3-yloxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Oxetan-3-yloxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(Oxetan-3-yloxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(Oxetan-3-yloxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(Oxetan-3-yloxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(Oxetan-3-yloxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.